molecular formula C11H9FN2OS B5324047 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Numéro de catalogue B5324047
Poids moléculaire: 236.27 g/mol
Clé InChI: DUAZHICIWTUJIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as FM-381, is a small molecule drug candidate that has been developed for the treatment of autoimmune diseases. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.

Mécanisme D'action

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide acts by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of T cells. By inhibiting BTK, this compound prevents the activation and proliferation of T cells, thereby reducing the inflammatory response associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to the target tissues, where it exerts its pharmacological effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages as a research tool, including its selectivity for BTK and its favorable pharmacokinetic profile. However, it also has some limitations, such as its relatively low yield in the synthesis process and the need for further optimization to improve its potency and selectivity.

Orientations Futures

There are several future directions for the research and development of 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide. One direction is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to further investigate the pharmacological effects of this compound in animal models of autoimmune diseases, as well as in clinical trials in humans. Additionally, the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases should be explored. Finally, the development of new analogs of this compound with improved potency and selectivity could lead to the discovery of more effective treatments for autoimmune diseases.

Méthodes De Synthèse

The synthesis of 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 4-methyl-2-nitrothiazole with 2-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced to the corresponding amine, which is further reacted with an acid chloride to give the final product. The overall yield of this synthesis method is around 25%.

Applications De Recherche Scientifique

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied in vitro and in vivo for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus. It has been shown to selectively inhibit the activation and proliferation of T cells, which are key players in the pathogenesis of autoimmune diseases.

Propriétés

IUPAC Name

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c1-7-6-16-11(13-7)14-10(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAZHICIWTUJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.